molecular formula C38H22 B1237339 Nonacene

Nonacene

Cat. No.: B1237339
M. Wt: 478.6 g/mol
InChI Key: UIFXPOUSHBMMEG-UHFFFAOYSA-N
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Description

Nonacene is an acene that consists of nine ortho-fused benzene rings in a rectilinear arrangement. It is an acene and a member of nonacenes.

Scientific Research Applications

On-Surface Synthesis and Electronic Properties

Nonacene has been synthesized through on-surface dehydrogenation, a process involving the transformation of a partially saturated precursor. This method allows for detailed analysis of this compound's electronic properties when physisorbed on Au(111). Scanning tunneling spectroscopy measurements, along with density functional theory calculations, have provided insights into the molecular orbitals of this compound (Zuzak et al., 2017).

Stability and Design for Organic Semiconductor Applications

The design and synthesis of stable this compound derivatives have been a significant breakthrough. The use of arylthio or alkylthio substituents on this compound’s terminal rings has been shown to convert an open-shell singlet diradical into a closed-shell system. This stability is crucial for the development of large acene derivatives, which are vital for thin-film organic semiconductor applications (Kaur et al., 2010).

Exploration of Ground and Excited States

Research has focused on investigating the nature of the ground and low-lying excited states of long acenes, including this compound. Studies using the Pariser-Parr-Pople model have shown that this compound exhibits a singlet ground state, contrary to previous predictions of a triplet state. This research has implications for understanding the singlet-triplet gap in acenes and their optical absorption characteristics (Chakraborty & Shukla, 2013).

Synthesis and Stability Studies

Recent research has culminated in the synthesis of both substituted and parent this compound. These studies have focused on overcoming the reactivity and stability issues associated with larger acenes (Bettinger & Tönshoff, 2015).

Photogeneration on Nanostructured Graphene

The photogeneration of this compound from precursors on nanostructured graphene has been explored. This research has significant implications for surface photochemistry, demonstrating how surface states can influence the photochemical behavior of complex molecular systems (Ayani et al., 2021).

Characterization of Open-Shell Singlet Character

The electronic ground states of stable this compound derivatives have been characterized as open-shell singlets with a polyradical nature. This finding contrasts with the initial assumption of a closed-shell singlet and highlights the stabilizing role of bulky protecting groups in long acenes (Gao et al., 2011).

Properties

Molecular Formula

C38H22

Molecular Weight

478.6 g/mol

IUPAC Name

nonacyclo[20.16.0.03,20.05,18.07,16.09,14.024,37.026,35.028,33]octatriaconta-1(38),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36-nonadecaene

InChI

InChI=1S/C38H22/c1-2-6-24-10-28-14-32-18-36-22-38-20-34-16-30-12-26-8-4-3-7-25(26)11-29(30)15-33(34)19-37(38)21-35(36)17-31(32)13-27(28)9-23(24)5-1/h1-22H

InChI Key

UIFXPOUSHBMMEG-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C=C4C=C5C=C6C=C7C=C8C=C9C=CC=CC9=CC8=CC7=CC6=CC5=CC4=CC3=CC2=C1

Canonical SMILES

C1=CC=C2C=C3C=C4C=C5C=C6C=C7C=C8C=C9C=CC=CC9=CC8=CC7=CC6=CC5=CC4=CC3=CC2=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1,2,3,4,8,12,13,14,15,19-deca(4′-t-butylphenylthio)-6,10,17,21-tetrahydro-6,10,17,21-tetra(2′,6′-dimethylphenyl)nonacene-6,10,17,21-tetraol (0.04 g, 0.015 mmol) in 1,4-dioxane (10 mL) was added anhydrous SnCl2 (0.1 g, 0.52 mmol). To this suspension was added 10% HCl (1 mL) in complete darkness and the resulting mixture was stirred at room temperature for 0.5 h under Ar. Upon completion of the reaction, black precipitates were filtered in the dark light under N2. The solids were washed with water (50 mL) followed by methanol to yield persistent nonacene derivative 1,2,3,4,8,12,13,14,15,19-deca(4′-t-butylphenylthio)-6,10,17,21-tetra(2′,6′-dimethylphenyl)nonacene as a black solid. 1H NMR (500 MHz, CDCl3): δ 8.83 (s, 4H), 8.74 (s, 4H), 7.14 (m, 20H), 7.08 (m, 10H), 7.00 (m, 10H), 6.72 (m, 8H), 6.66 (m, 4H), 1.96 (s, 24H), 1.23 (bs, 90H). 13C NMR (125.68 MHz, CDCl3): δ 148.9, 148.7, 148.5, 148.4, 143.5, 143.4, 142.9, 137.7, 137.1, 136.0, 134.2, 133.7, 131.4, 131.3, 130.9, 128.7, 128.4, 128.2, 128.0, 127.9, 127.5, 127.2, 126.1, 126.1, 126.0, 126.0, 34.50, 34.48, 31.51, 31.45, 31.4, 19.9. LDI-MS m/z: 2536 [M+], UV-vis λmax (nm): 550, 600, 655, 716, 846, 921, 1033. The 1H NMR spectrum of 1,2,3,4,8,12,13,14,15,19-deca(4′-t-butylphenylthio)-6,10,17,21-tetra(2′,6′-dimethylphenyl)nonacene and the compound structure are shown in FIGS. 17A & B.
Name
1,2,3,4,8,12,13,14,15,19-deca(4′-t-butylphenylthio)-6,10,17,21-tetrahydro-6,10,17,21-tetra(2′,6′-dimethylphenyl)nonacene-6,10,17,21-tetraol
Quantity
0.04 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three

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